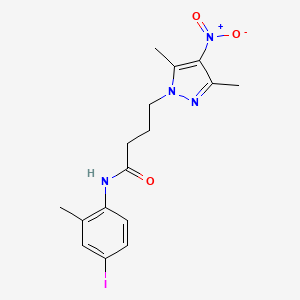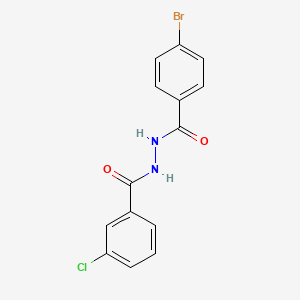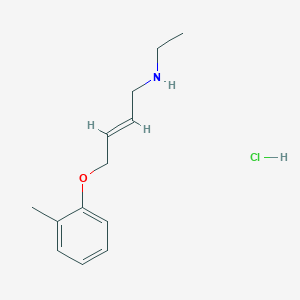
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. DMDD is a member of the class of acetylenic alcohols and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).
Scientific Research Applications
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been studied extensively in scientific research due to its potential as a therapeutic agent for various neurological disorders. This compound has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Mechanism of Action
The exact mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is not fully understood. However, it is believed that this compound acts as a GABA-mimetic compound, binding to GABA receptors in the brain and enhancing GABAergic neurotransmission. This compound has been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in animal models. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to have anxiolytic effects in animal models of anxiety, reducing anxiety-like behaviors and increasing social interaction. This compound has also been found to have sedative effects, reducing locomotor activity and inducing sleep in animal models.
Advantages and Limitations for Lab Experiments
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. This compound also has a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders.
One limitation of this compound is that its effects on humans are not fully understood. This compound has not been extensively studied in humans, and its potential side effects and toxicity are not well characterized. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which may limit its usefulness as a therapeutic agent.
Future Directions
Despite these limitations, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has potential as a therapeutic agent for various neurological disorders. Future research should focus on further characterizing the pharmacokinetics and pharmacodynamics of this compound in humans, as well as investigating its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on GABAergic neurotransmission. Overall, this compound shows promise as a novel therapeutic agent for neurological disorders, and further research is needed to fully realize its potential.
Synthesis Methods
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-pentanone with diethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with propargyl bromide to form the acetylenic amine, which is subsequently oxidized with potassium permanganate to yield this compound.
properties
IUPAC Name |
1-(diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-5-8-10-13(4,15)11-9-12-14(6-2)7-3;/h5,15H,1,6-8,10,12H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVMPJGTDVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)


![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)